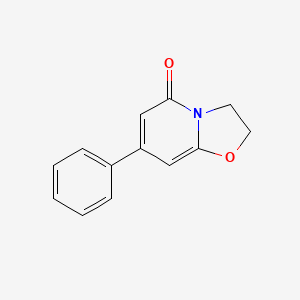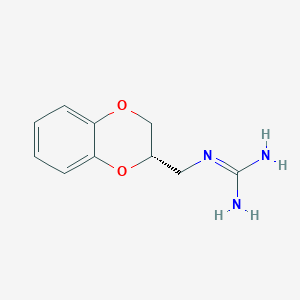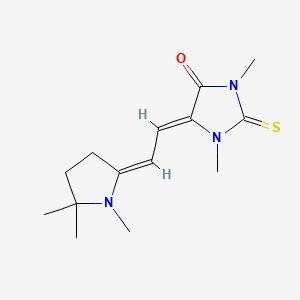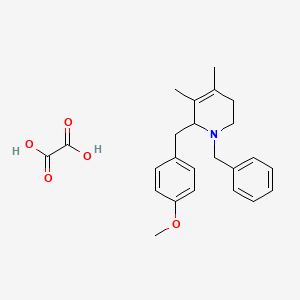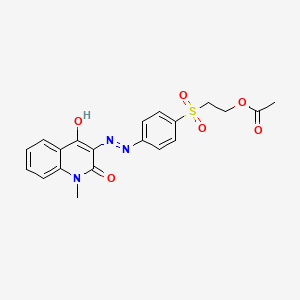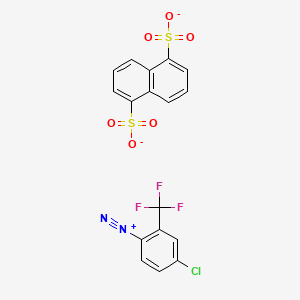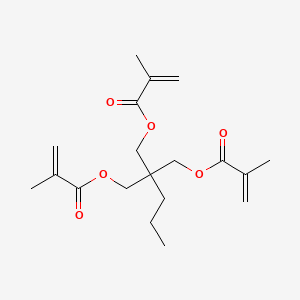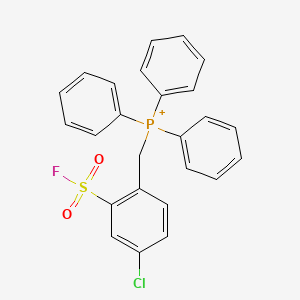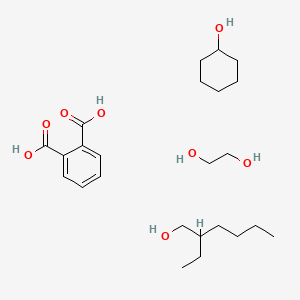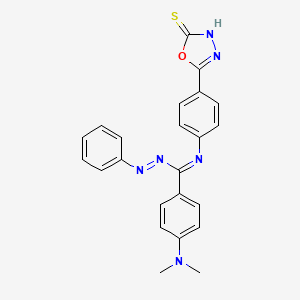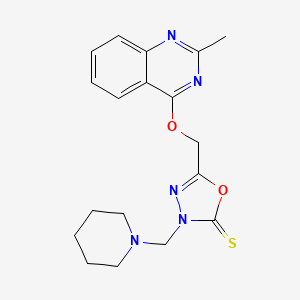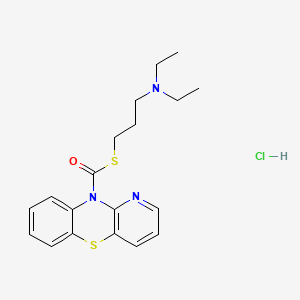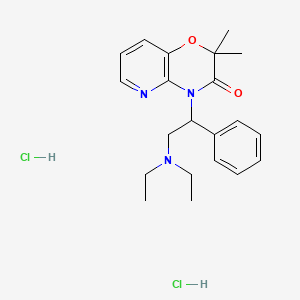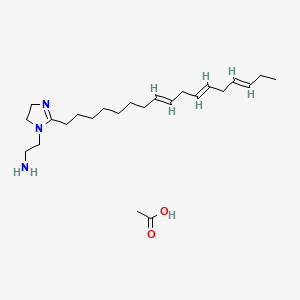
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is a complex organic compound with a unique structure that includes a long hydrocarbon chain with multiple double bonds and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate typically involves multiple steps. The starting materials often include heptadecatrienyl derivatives and imidazole precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazole ring and the attachment of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the double bonds in the hydrocarbon chain.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can result in saturated hydrocarbons.
Applications De Recherche Scientifique
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The hydrocarbon chain can also interact with cell membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Heptadeca-8,11,14-trienyl)salicylic acid
- 5-(Heptadeca-8,11,14-trienyl)resorcinol
- (all-Z)-8,11,14-Heptadecatrienal
Uniqueness
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is unique due to its combination of an imidazole ring and a long hydrocarbon chain with multiple double bonds. This structure provides it with distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
94138-78-0 |
|---|---|
Formule moléculaire |
C22H39N3.C2H4O2 C24H43N3O2 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
acetic acid;2-[2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H39N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h3-4,6-7,9-10H,2,5,8,11-21,23H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
Clé InChI |
DXFFLRRICLDYFP-ICUOVBAUSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC1=NCCN1CCN.CC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


